(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
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Overview
Description
(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-pyrazine scaffold and exhibit a range of biological activities.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their cytotoxic and anti-HIV activities.
Pyridine and Pyrrole: Aromatic heterocycles with similar electronic structures and reactivity.
Uniqueness
(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(7R,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C8H16N2O/c1-9-2-3-10-6-8(11)4-7(10)5-9/h7-8,11H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
MAKZGLVIKPAGSH-JGVFFNPUSA-N |
Isomeric SMILES |
CN1CCN2C[C@@H](C[C@H]2C1)O |
Canonical SMILES |
CN1CCN2CC(CC2C1)O |
Origin of Product |
United States |
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